TNPAL-SPHINGOMYELIN
Description
Overview of Sphingolipids and Sphingomyelin (B164518) in Cellular Biology
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. Initially thought to be mere structural components of cellular membranes, they are now recognized as key players in a multitude of cellular processes, including cell growth, proliferation, apoptosis (programmed cell death), senescence, migration, and inflammation. oatext.com The central molecule in sphingolipid metabolism is ceramide, which is composed of a sphingosine (B13886) base linked to a fatty acid. oatext.com
Sphingomyelin is a major type of sphingolipid found in animal cell membranes, particularly abundant in the myelin sheath that insulates nerve cell axons. wikipedia.org In humans, sphingomyelin constitutes about 85% of all sphingolipids and makes up 10–20 mol% of the lipids in the plasma membrane. wikipedia.org It is synthesized from ceramide and phosphocholine (B91661). frontiersin.org Beyond its structural role, sphingomyelin is a crucial participant in signal transduction pathways. wikipedia.org Its metabolism, particularly its hydrolysis by enzymes called sphingomyelinases, generates bioactive molecules like ceramide that are integral to cellular signaling. nih.govresearchgate.net The interaction of sphingomyelin with cholesterol and other lipids can lead to the formation of specialized membrane microdomains known as lipid rafts, which are involved in protein and lipid sorting, membrane trafficking, and cellular signaling. wikipedia.orgnih.gov
Significance of Chemical Probes in Elucidating Lipid Metabolism and Function
The study of lipid metabolism and its role in cellular signaling presents significant challenges due to the dynamic and complex nature of these molecules. Chemical probes have become indispensable tools for researchers to investigate and visualize these processes with high spatiotemporal resolution. researchgate.netnih.govacs.org These probes are often modified versions of natural lipids that can be used to track their movement, interactions, and enzymatic transformations within the cell.
The development of small-molecule inhibitors, activity-based probes, and bio-orthogonal lipids has revolutionized the study of lipid messengers and their associated enzymes. nih.govacs.org These tools allow for the inhibition of specific enzymes to understand their function, the visualization of enzyme activity in real-time, and the control over the release and transport of lipids. researchgate.netnih.govacs.org For instance, multifunctional lipid probes can be engineered with various functional groups, such as esters to mask charges for cell entry, photocages for controlled activation, and tags for downstream analysis like fluorescence imaging or proteomics. researchgate.net This chemical biology approach has been instrumental in discovering the roles of lipid-metabolizing enzymes in various physiological and pathological processes. researchgate.netnih.gov
Historical Context and Development of TNPAL-Sphingomyelin as a Research Tool
The need for a reliable and straightforward method to measure the activity of sphingomyelinase, a key enzyme in sphingolipid metabolism, drove the development of synthetic substrates. This compound emerged as a valuable chromogenic (color-producing) substrate for this purpose. It is a synthetic derivative of sphingomyelin where a trinitrophenylamino (TNP) group is attached to the lauroyl fatty acid chain. nih.govbioline.org.br
The principle behind its use is the enzymatic hydrolysis of this compound by sphingomyelinase. This reaction cleaves the molecule into phosphocholine and N-(trinitrophenylaminolauroyl)-sphingosine (TNPAL-N-acylsphingosine). bioline.org.br The product, TNPAL-N-acylsphingosine, is colored and can be easily quantified using a spectrophotometer, providing a direct measure of the enzyme's activity. nih.gov This method offers a significant advantage over earlier techniques that often required more complex and labor-intensive procedures. The development of this compound and similar fluorescent derivatives has greatly facilitated the study of sphingomyelinase activity in various biological contexts. springernature.com
Scope and Research Utility of this compound in Biochemical Studies
This compound is widely used as a substrate in biochemical assays to determine the activity of sphingomyelinases from various sources, including bacteria, spiders, and mammals. nih.govbioline.org.brsigmaaldrich.comcreative-enzymes.com Its primary application is in the spectrophotometric determination of sphingomyelinase activity. creative-enzymes.com One unit of sphingomyelinase activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute at a specific pH and temperature, typically pH 7.4 and 37°C. sigmaaldrich.comscientificlabs.comcreative-biogene.comnih.govscientificlabs.ie
The utility of this compound extends to various research areas:
Enzyme Characterization: Researchers use this compound to determine the kinetic properties of sphingomyelinases, such as the Michaelis constant (Km) and maximum velocity (Vmax). For example, a study on neutral sphingomyelinase from Helicobacter pylori utilized this compound to find a Km of 6.7 µM and a Vmax of 15.6 nmol of product formed per hour per milligram of protein. acs.orgnih.govresearchgate.net
Toxinology: It has been employed to assess the sphingomyelinase activity of toxins from spiders and bacteria, helping to understand their mechanisms of action. nih.gov For instance, it was used to compare the enzymatic activity of toxins from Loxosceles intermedia spiders and Corynebacterium pseudotuberculosis bacteria. nih.gov
Drug Discovery and Inhibitor Screening: The assay using this compound is suitable for screening potential inhibitors of sphingomyelinase. bioline.org.br A study on Nigerian medicinal plant extracts used this assay to evaluate their sphingomyelinase inhibitory potential. bioline.org.br
Pathophysiological Studies: By measuring sphingomyelinase activity, researchers can investigate the role of this enzyme in various diseases. For example, it has been used in studies related to the pathogenesis of neurodegenerative disorders and the effects of bacterial infections. nih.govsigmaaldrich.com
The straightforward and reliable nature of the this compound assay has made it a staple in lipid research, contributing significantly to our understanding of the critical role of sphingomyelin metabolism in health and disease.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Synonyms | Trinitrophenylaminolauroylsphingomyelin sigmaaldrich.comcreative-enzymes.com |
| Molecular Formula | C41H73N6O12P sigmaaldrich.comcreative-enzymes.comchemicalbook.com |
| Molecular Weight | 873.03 g/mol sigmaaldrich.comcreative-enzymes.com |
| CAS Number | 117985-56-5 sigmaaldrich.comcreative-enzymes.comchemicalbook.com |
| Form | Liquid sigmaaldrich.com |
| Concentration | 1 mg/mL in chloroform/methanol (2:1) sigmaaldrich.comcreative-enzymes.com |
| Storage Temperature | −20°C sigmaaldrich.comcreative-enzymes.com |
Research Findings Utilizing this compound
| Research Area | Organism/System | Key Finding | Reference |
|---|---|---|---|
| Enzyme Kinetics | Helicobacter pylori | Purified neutral sphingomyelinase exhibited a Km of 6.7 µM and a Vmax of 15.6 nmol/h/mg of protein. | acs.orgnih.govresearchgate.net |
| Toxinology | Loxosceles intermedia spider and Corynebacterium pseudotuberculosis bacteria | Both P1 (spider) and PLD (bacterial) toxins were able to hydrolyze this compound with similar specific activity. | nih.gov |
| Inhibitor Screening | Nigerian Medicinal Plants | Extracts showed dose-dependent inhibition of sphingomyelinase activity, with Stachytarpheta angustifolia being the most potent. | bioline.org.br |
Table of Compound Names
| Compound Name |
|---|
| 2-arachidonoylglycerol |
| Amitriptyline |
| Ascorbic acid |
| Ceramide |
| Ceramide-1-phosphate |
| Cholesterol |
| Diacylglycerol |
| Dihydroceramide |
| Glucosylceramide |
| Glycosphingolipid |
| Imipramine |
| Palmitoyl CoA |
| Phosphatidic acid |
| Phosphatidylcholine |
| Phosphatidylethanolamine |
| Phosphatidylserine |
| Phosphocholine |
| Rutin |
| Serine |
| Sphingosine |
| Sphingosine-1-phosphate |
| TNPAL-galactosyl sphingosine |
| TNPAL-N-acylsphingosine |
| TNPAL-sphingosine |
Properties
CAS No. |
117985-56-5 |
|---|---|
Molecular Formula |
C41H73N6O12P |
Molecular Weight |
873.03 |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Tnpal Sphingomyelin
Synthetic Pathways for Trinitrophenylaminolauroyl (TNPAL) Derivatization
The creation of the TNPAL moiety is a critical first step in the synthesis of TNPAL-sphingomyelin. This process involves the introduction of an aminolauroyl chain, which is subsequently conjugated with a trinitrophenyl group.
Strategies for Aminolauroyl Chain Introduction
The introduction of the aminolauroyl chain onto a precursor molecule is typically achieved through standard peptide coupling or acylation reactions. A common strategy involves the use of N-hydroxysuccinimide (NHS) esters of aminolauric acid. The NHS ester is a reactive intermediate that readily acylates primary amino groups under mild conditions.
Alternatively, carbodiimide-mediated coupling reactions, such as those using dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed to form an amide bond between aminolauric acid and a suitable functional group on the sphingolipid precursor. researchgate.net The choice of strategy often depends on the specific starting materials and the desired reaction conditions.
Trinitrophenyl Group Conjugation Methodologies
The trinitrophenyl (TNP) group is introduced by reacting the terminal amino group of the aminolauroyl chain with 2,4,6-trinitrobenzenesulfonic acid (TNBS). This reaction, known as trinitrophenylation, proceeds readily in aqueous or organic solvents at a slightly alkaline pH. The sulfonic acid group of TNBS is an excellent leaving group, facilitating the nucleophilic aromatic substitution by the primary amine. The resulting TNP-amine adduct is intensely colored, which is the basis for its use as a chromophoric tag.
Incorporation of the TNPAL Moiety onto the Sphingomyelin (B164518) Backbone
Once the TNPAL group has been synthesized, it is incorporated onto the sphingomyelin backbone. This can be achieved through enzymatic, chemoenzymatic, or purely chemical methods.
Enzymatic and Chemoenzymatic Synthetic Approaches
Enzymatic and chemoenzymatic strategies offer high specificity and mild reaction conditions for the synthesis of fluorescently labeled sphingomyelin. smolecule.comnih.govnih.govresearchgate.net One common approach utilizes sphingomyelinase (SMase) in a reverse hydrolysis reaction. nih.gov In the presence of a suitable TNPAL-containing precursor, SMase can catalyze the transfer of the phosphocholine (B91661) headgroup to this precursor, yielding this compound. nih.gov
Chemoenzymatic methods combine chemical synthesis with enzymatic transformations. thieme-connect.comresearchgate.net For instance, a chemically synthesized TNPAL-ceramide can serve as a substrate for sphingomyelin synthase, which transfers a phosphocholine headgroup from phosphatidylcholine to the ceramide, thereby forming this compound. limes-institut-bonn.de This approach leverages the specificity of the enzyme to ensure the correct stereochemistry and regiochemistry of the final product.
Chemical Derivatization Techniques for Lipid Probes
Purely chemical methods for synthesizing this compound typically involve a multi-step process starting from sphingosine (B13886) or a related precursor. researchgate.net The synthesis of fluorescent lipid probes often requires careful selection of protective group strategies to avoid unwanted side reactions. csic.es
A general synthetic route might involve:
Protection of functional groups: The hydroxyl groups of sphingosine are protected to prevent them from reacting in subsequent steps.
Acylation with TNPAL-fatty acid: The amino group of the protected sphingosine is acylated with the pre-synthesized TNPAL-lauric acid using standard coupling reagents.
Phosphorylation and Choline (B1196258) Addition: The primary hydroxyl group is then deprotected and subsequently phosphorylated. This is followed by the addition of the choline headgroup.
Deprotection: Finally, any remaining protecting groups are removed to yield the final this compound product.
The use of "click chemistry" has also emerged as a powerful tool for the synthesis of lipid probes. biologists.comelifesciences.orggoogle.com This involves the introduction of an alkyne or azide (B81097) group into the sphingomyelin backbone, which can then be specifically reacted with a TNPAL moiety containing the complementary functional group. biologists.comrupress.org
Structural Characterization of Synthetic this compound Analogues
The structural integrity of the synthesized this compound is confirmed using a combination of spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed molecular structure. nih.govresearchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to confirm the presence and connectivity of the sphingosine backbone, the TNPAL-acyl chain, and the phosphocholine headgroup. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. nih.govnih.govresearchgate.net Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecule and analyzing the resulting daughter ions. nih.govnih.gov This can help to identify the specific fatty acid and long-chain base components. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is often used to purify and analyze the final product. nih.govnih.gov
The following table summarizes the key analytical techniques used for the characterization of this compound:
| Technique | Information Obtained |
| ¹H NMR | Presence and environment of protons |
| ¹³C NMR | Carbon skeleton of the molecule |
| 2D NMR (COSY, HSQC) | Connectivity between protons and carbons |
| Mass Spectrometry (MS) | Molecular weight and elemental composition |
| Tandem MS (MS/MS) | Structural fragmentation pattern, identification of fatty acid and sphingoid base |
| HPLC-MS | Purification and analysis of the final product |
The combination of these analytical methods ensures the unambiguous identification and structural elucidation of the synthesized this compound, confirming its suitability for use as a fluorescent lipid probe in research.
Spectroscopic Confirmation of Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the covalent structure of the molecule. In a typical analysis, the sample is dissolved in a deuterated solvent like CDCl₃/CD₃OD. The resulting spectra would verify the presence of all key structural components: the sphingosine backbone, the phosphocholine headgroup, the lauroyl acyl chain, and the distinct TNP group. abo.fi
Key expected signals in the ¹H NMR spectrum include multiplets for the long alkyl chains of both the sphingosine and lauroyl moieties, characteristic signals for the vinyl protons of the sphingosine double bond, and distinct aromatic protons from the TNP group. google.com Similarly, ¹³C NMR would show a carbonyl signal for the amide linkage, numerous signals in the aliphatic region for the acyl and sphingoid chains, and specific resonances for the aromatic carbons of the TNP moiety. abo.ficore.ac.uk
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Sphingomyelin Analogs
| Protons | Chemical Shift (ppm) | Multiplicity |
| Terminal -CH₃ (acyl & sphingoid) | ~0.88 | Triplet |
| -(CH₂)n- (acyl & sphingoid) | ~1.2-1.4 | Multiplet |
| N-H (amide) | Variable | Broad Singlet |
| -CH₂-N⁺ (choline) | ~3.4 | Singlet |
| -N⁺(CH₃)₃ (choline) | ~3.2 | Singlet |
| -CH=CH- (sphingosine) | ~5.4-5.8 | Multiplet |
| Aromatic-H (TNP group) | ~8.5-9.2 | Singlet/Doublet |
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of this compound and to provide further structural information through fragmentation analysis. Using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the exact mass of the molecular ion can be determined. nih.govsannova.net For this compound, the expected molecular weight is approximately 873.03 g/mol , corresponding to its empirical formula C₄₁H₇₃N₆O₁₂P.
Tandem MS (MS/MS) experiments would involve selecting the molecular ion and subjecting it to collision-induced dissociation. uu.nl The resulting fragmentation pattern would be characteristic of the molecule's structure, showing losses of the phosphocholine headgroup, the TNP-lauroyl chain, and fragments of the sphingosine backbone, thus confirming the identity and linkage of each component. pressbooks.pubuni-saarland.de
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion Type | m/z (mass-to-charge ratio) | Description |
| [M+H]⁺ | ~874.04 | Protonated molecular ion |
| [M+Na]⁺ | ~896.02 | Sodium adduct of the molecular ion |
| Fragment | ~690 | Loss of the phosphocholine headgroup |
| Fragment | ~410 | TNP-lauroyl fragment |
| Fragment | ~184 | Phosphocholine headgroup fragment |
Chromatographic Purity Assessment of this compound
To ensure that the synthesized this compound is free from starting materials, by-products, and other impurities, its purity is assessed using high-performance liquid chromatography (HPLC). creative-proteomics.com This technique separates compounds based on their physicochemical properties as they interact with a stationary phase and a mobile phase.
For a lipid-based molecule like this compound, reversed-phase HPLC (RP-HPLC) is a common and effective method. nih.gov In a typical setup, a C18 column is used as the stationary phase, which retains hydrophobic molecules. nih.gov A gradient elution with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is employed to separate the target compound from more or less polar impurities. lcms.cz
The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. creative-proteomics.com For use in sensitive biological assays, a purity of ≥95% is generally required. The chromophoric TNP group allows for easy detection using a UV-Vis detector, typically set at a wavelength where the TNP group has maximum absorbance (around 330-340 nm). researchgate.net
Interactive Data Table: Representative HPLC Purity Analysis Parameters
| Parameter | Value/Description |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient from 60% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 340 nm |
| Typical Purity | >95% |
Tnpal Sphingomyelin As a Substrate for Sphingomyelinase Studies
Enzymatic Hydrolysis Mechanism of TNPAL-Sphingomyelin by Sphingomyelinases (SMases)
This compound, or N-ω-trinitrophenylaminolauroyl sphingomyelin (B164518), serves as a valuable chromogenic analog of natural sphingomyelin. Its structure allows for the spectrophotometric monitoring of SMase activity. The enzymatic hydrolysis of this compound by SMases results in the cleavage of the phosphodiester bond, yielding two main products. nih.gov This process is central to many assay methodologies designed to quantify SMase activity.
Mechanism of Action of Neutral Sphingomyelinase (N-SMase) on this compound
Neutral sphingomyelinase (N-SMase) isoenzymes, which exhibit optimal activity at a neutral pH (around 7.4), readily hydrolyze this compound. plos.orgpatsnap.com The reaction is typically dependent on the presence of divalent cations, most notably magnesium (Mg²⁺). plos.orgnih.gov The enzyme recognizes and binds to the this compound substrate, positioning the phosphodiester linkage at the catalytic site. Through a hydrolytic mechanism, the bond between the phosphocholine (B91661) headgroup and the ceramide backbone is cleaved. plos.orgfrontiersin.org The activity of N-SMase on this synthetic substrate has been demonstrated in various sources, including Helicobacter pylori and Bacillus cereus. plos.orgnih.gov
Mechanism of Action of Acid Sphingomyelinase (A-SMase) on this compound
Acid sphingomyelinase (A-SMase) functions optimally in an acidic environment (pH 4.5-5.0) and is a key enzyme in lysosomal sphingomyelin turnover. rcsb.org The fundamental hydrolytic action of A-SMase on sphingomyelin involves the cleavage of the phosphocholine headgroup to produce ceramide. researchgate.net While this compound has been utilized in assays to measure A-SMase activity, the specific kinetic details of this interaction are not as extensively documented as for N-SMase. rcsb.org The assay for A-SMase using this compound is conducted in an acidic buffer, and the principle of hydrolysis remains the same: the enzyme cleaves the phosphodiester bond of the synthetic substrate. rcsb.org
Hydrolytic Products and Their Detection in Assays
The enzymatic hydrolysis of this compound by both N-SMase and A-SMase yields two primary products: phosphocholine and N-(ω-trinitrophenylaminolauroyl)-sphingosine (TNPAL-ceramide or TNPAL-sphingosine). nih.govplos.orgrcsb.org The key to the utility of this compound in assays is the differential solubility of the substrate and its chromogenic product.
The intact this compound substrate is more polar than the resulting TNPAL-ceramide product. In a typical assay, the reaction is stopped, and a two-phase solvent system, often an isopropanol/heptane (B126788)/sulfuric acid mixture, is added. nih.govplos.orgrcsb.org This partitions the unreacted, water-soluble substrate from the lipid-soluble, chromogenic TNPAL-ceramide product. The TNPAL-ceramide, which contains the trinitrophenyl group, is intensely colored and can be quantified spectrophotometrically by measuring its absorbance, typically around 330 nm or 410 nm, in the non-polar (heptane) phase. plos.orgcambridge.org This allows for a direct measurement of the amount of product formed, which is proportional to the sphingomyelinase activity.
Kinetic Characterization of Sphingomyelinases Using this compound
The use of this compound allows for the determination of key enzyme kinetic parameters, such as the Michaelis-Menten constant (K_m) and the maximum reaction rate (V_max). These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.
Determination of Michaelis-Menten Constants (K_m)
The K_m value represents the substrate concentration at which the enzyme operates at half of its maximum velocity. It is an inverse measure of the enzyme's affinity for its substrate. For N-SMase from Helicobacter pylori, the K_m for this compound has been determined through Lineweaver-Burk analysis. plos.org
| Enzyme | Substrate | K_m (µM) | Source Organism |
|---|---|---|---|
| Neutral Sphingomyelinase (N-SMase) | This compound | 6.7 | Helicobacter pylori plos.orgpatsnap.com |
Analysis of Maximum Reaction Rates (V_max)
The V_max is the maximum rate of reaction when the enzyme is saturated with the substrate. It is a measure of the enzyme's catalytic efficiency. The V_max for N-SMase from Helicobacter pylori has been determined using this compound as the substrate. plos.org
| Enzyme | Substrate | V_max (nmol/h/mg of protein) | Source Organism |
|---|---|---|---|
| Neutral Sphingomyelinase (N-SMase) | This compound | 15.6 | Helicobacter pylori plos.orgpatsnap.com |
Similar to the K_m, specific V_max values for acid sphingomyelinase (A-SMase) with this compound are not extensively reported. For comparative purposes, the V_max for A-SMase from human cerebrospinal fluid with the substrate BODIPY-C12-sphingomyelin was found to be 6 pmol/h/µl. nih.gov As with K_m, direct comparisons of V_max across different substrates and experimental conditions should be made with caution.
Factors Influencing Enzymatic Efficiency (e.g., pH, Metal Ion Dependence)
The enzymatic efficiency of sphingomyelinase (SMase) when using the synthetic substrate this compound is significantly influenced by environmental factors, most notably pH and the presence of specific metal ions. These factors are critical for optimizing assay conditions and for understanding the biochemical properties of SMases from different biological sources.
pH Dependence: The optimal pH for sphingomyelinase activity is highly dependent on the specific type of SMase being studied. Neutral sphingomyelinases (N-SMases), as their name suggests, typically exhibit maximum activity at a neutral pH. For instance, purified N-SMase from Helicobacter pylori shows optimal activity at pH 7.4 when hydrolyzing this compound. acs.orgresearchgate.net Similarly, a sphingomyelinase-like enzyme found in the saliva of the Ixodes scapularis tick is also a neutral SMase with peak activity at pH 7.4. nih.gov In contrast, acid sphingomyelinases (A-SMases) function optimally in acidic environments, with assays often conducted at a pH of 5.0. nih.govnih.gov Studies on Mycobacterium tuberculosis have identified multiple sphingomyelinase activities, with distinct peaks at acidic pH values (3.0 and 5.5) as well as a major activity at a neutral pH of 7.5. researchgate.net
Metal Ion Dependence: Many sphingomyelinases are metalloenzymes that require divalent cations for their catalytic activity. The specific metal ion preference can vary significantly between enzymes from different organisms.
Magnesium (Mg²⁺): N-SMase from H. pylori is described as being magnesium-dependent. acs.orgresearchgate.netresearchgate.net The SMase-like enzyme from tick saliva is also a Mg²⁺-dependent enzyme. nih.gov
Manganese (Mn²⁺) and Cobalt (Co²⁺): For sphingomyelinase from Bacillus cereus, the order of activation by divalent metal ions was found to be Co²⁺ ≥ Mn²⁺ ≥ Mg²⁺. researchgate.net In studies of M. tuberculosis, Mn²⁺ was shown to stimulate N-SMase activity by 40-117%. researchgate.net
Zinc (Zn²⁺) and Calcium (Ca²⁺): The activity of the tick saliva SMase was almost completely abolished by Zn²⁺ ions. nih.gov Similarly, N-SMase activity in M. tuberculosis was inhibited by Zn²⁺ and Ca²⁺. researchgate.net
The table below summarizes the effects of various metal ions on the activity of sphingomyelinases from different sources.
| Source Organism | Enzyme Type | Activating Ions | Inhibiting Ions | Reference |
|---|---|---|---|---|
| Helicobacter pylori | Neutral SMase | Mg²⁺ | Not specified | acs.orgresearchgate.net |
| Ixodes scapularis (Tick) | Neutral SMase | Mg²⁺ | Mn²⁺ (partial), Zn²⁺ (strong) | nih.gov |
| Mycobacterium tuberculosis | Neutral SMase | Mg²⁺, Mn²⁺ | Ca²⁺, Hg²⁺, Zn²⁺, EDTA | researchgate.net |
| Bacillus cereus | Neutral SMase | Co²⁺, Mn²⁺, Mg²⁺ | Not specified | researchgate.net |
Application in High-Throughput Screening for SMase Modulators
This compound is a valuable tool for the high-throughput screening (HTS) of sphingomyelinase modulators. creative-enzymes.com The search for compounds that can inhibit or activate SMase is crucial, as these enzymes are implicated in various physiological and pathological processes, including inflammation, apoptosis, atherosclerosis, and infectious diseases. bioline.org.brnih.gov The chromogenic nature of this compound allows for a straightforward spectrophotometric readout, making it highly adaptable for the rapid screening of large chemical libraries in multi-well plate formats. nih.govnih.gov The development of assays using this substrate has facilitated the discovery of novel enzyme inhibitors from both synthetic and natural sources. bioline.org.br
Development of Spectrophotometric Assays for SMase Activity
Spectrophotometric assays utilizing this compound are based on a simple and robust principle first described in 1978. nih.gov The assay measures the enzymatic hydrolysis of the colorless substrate, this compound, into phosphocholine and a colored product, N-ω-trinitrophenyl-aminolauroylsphingosine (TNPAL-sphingosine). nih.govbioline.org.br
The typical assay procedure involves several key steps:
Preparation of Substrate: The this compound substrate is prepared in a buffer, often with a detergent like Triton X-100, to ensure its solubility and availability to the enzyme. bioline.org.br
Enzymatic Reaction: The enzyme preparation is added to the substrate solution, which is buffered to the optimal pH for the specific SMase being studied (e.g., pH 7.4 for neutral SMases). acs.orgbioline.org.br The reaction is incubated at 37°C for a defined period. nih.gov
Reaction Termination and Extraction: The reaction is stopped by adding an organic solvent mixture, typically composed of isopropanol, heptane, and sulfuric acid (40:10:1, v/v). nih.govnih.gov This mixture serves to halt enzymatic activity and to partition the hydrophobic, colored product (TNPAL-sphingosine) into the upper heptane-rich organic phase, while the unreacted substrate and aqueous components remain in the lower phase. nih.gov
Quantification: After centrifugation to ensure phase separation, the absorbance of the upper organic layer is measured using a spectrophotometer, commonly at a wavelength of 330 nm or 410 nm. nih.govasm.org The amount of color produced is directly proportional to the sphingomyelinase activity. nih.gov
Evaluation of Potential Enzyme Inhibitors and Activators
The spectrophotometric assay with this compound is widely used to evaluate compounds that can modulate SMase activity.
Evaluation of Inhibitors: To screen for inhibitors, test compounds are pre-incubated with the enzyme before the addition of the this compound substrate. A reduction in the final absorbance reading compared to a control without the compound indicates enzymatic inhibition. This method allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀).
A study investigating the SMase inhibitory potential of extracts from five Nigerian medicinal plants utilized this assay. bioline.org.br The extracts demonstrated dose-dependent inhibition of bacterial sphingomyelinase. The results were compared against imipramine, a known SMase inhibitor.
| Plant Extract / Compound | IC₅₀ (μg/ml) | Maximal Inhibition (%) at 100 μg/ml | Reference |
|---|---|---|---|
| Stachytarpheta angustifolia | 100.3 ± 8.7 | 26% | bioline.org.br |
| Landolphia owariensis | 146.3 ± 9.4 | Not specified | bioline.org.br |
| Azadirachta indica | 984.0 ± 7.4 | Not specified | bioline.org.br |
| Senna siamea | 992.2 ± 11.2 | Not specified | bioline.org.br |
| Aloe vera | 1132.0 ± 10.8 | 18% | bioline.org.br |
| Imipramine (Standard Inhibitor) | 38.5 ± 2.4 | 49% | bioline.org.br |
Another application demonstrated the inactivation of S. aureus sphingomyelinase using a light-activated antimicrobial agent, methylene (B1212753) blue, where the this compound assay confirmed a significant decrease in enzyme activity after treatment. nih.gov
Evaluation of Activators: Conversely, the assay can identify enzyme activators. In this scenario, the presence of a test compound would result in an increased absorbance reading compared to the control. As noted previously, certain divalent metal ions like Mg²⁺, Mn²⁺, and Co²⁺ have been identified as activators for sphingomyelinases from various bacterial sources using assays with either this compound or radiolabeled sphingomyelin. researchgate.netresearchgate.net
Interactions of Tnpal Sphingomyelin Within Model Biological Systems
Integration of TNPAL-Sphingomyelin into Artificial Membrane Systems
Artificial membrane systems, such as lipid bilayers and vesicles, provide simplified and controlled environments to study the biophysical properties of lipids and their interactions. This compound has been successfully integrated into these models to mimic the lipid composition of cellular membranes.
This compound is readily incorporated into artificial lipid bilayers during their formation. This is typically achieved by dissolving the lipid, along with other phospholipids (B1166683) and cholesterol, in an organic solvent mixture, which is then dried to form a thin film. Subsequent hydration of this film leads to the self-assembly of lipid bilayers with this compound integrated within the leaflet. core.ac.uk The amphipathic nature of the molecule dictates its orientation within the bilayer. The polar phosphocholine (B91661) headgroup faces the aqueous environment, while the two hydrophobic acyl chains, one of which is the lauroyl chain tagged with the TNPAL group, are buried within the hydrophobic core of the membrane. This orientation is fundamental to its function as a probe, as the accessibility of the sphingomyelin (B164518) headgroup and the ester bond to enzymes can be studied in a membrane-mimicking environment.
Giant Unilamellar Vesicles (GUVs) are cell-sized liposomes that serve as excellent models for studying membrane phenomena such as domain formation and lipid-protein interactions. nih.gov this compound has been utilized as a component in the preparation of GUVs to investigate the effects of sphingomyelin-to-ceramide conversion on membrane domains. core.ac.uk
In a notable study, GUVs were prepared using the gentle hydration method. core.ac.uk A lipid mixture including this compound, 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), and cholesterol was dried to a thin film and hydrated to form vesicles. core.ac.uk The enzymatic activity of sphingomyelinase (SMase) on these GUVs was then monitored. The hydrolysis of this compound by SMase could be used to quantify the enzyme's activity. core.ac.uk One unit of SMase is defined as the amount that hydrolyzes 1.0 µmole of TNPAL-SM per minute at pH 7.4 and 37°C. core.ac.uknih.gov The conversion of sphingomyelin to ceramide within the GUV membrane was observed to induce rapid changes in the morphology and phase of lipid microdomains, demonstrating the critical role of this conversion in modulating membrane structure. core.ac.uk
Table 1: Experimental Details of GUVs Incorporating this compound
| Parameter | Description | Source |
|---|---|---|
| Vesicle Type | Giant Unilamellar Vesicles (GUVs) | core.ac.uk |
| Formation Method | Gentle Hydration | core.ac.uk |
| Lipid Components | DOPC, N-palmitoyl-D-erythro-sphingosylphosphorylcholine (C16SM), Cholesterol, this compound | core.ac.uk |
| Enzyme Studied | Sphingomyelinase (SMase) from Streptomyces sp. | core.ac.uk |
| Observed Effect | Enzymatic conversion of sphingomyelin to ceramide induced rapid alterations in lipid domain morphology. | core.ac.uk |
Lipid Bilayer Incorporation and Orientation Studies
Interactions with Membrane-Associated Proteins and Enzymes
This compound's primary application is as a chromogenic substrate for assaying the activity of sphingomyelinases (SMases), enzymes that hydrolyze sphingomyelin into ceramide and phosphocholine. researchgate.net This interaction is fundamental to understanding the pathogenesis of various bacteria and the mechanism of certain toxins. asm.orgnih.gov
Reconstituted systems, where purified proteins and lipids are combined, allow for the detailed study of their direct interactions. This compound is widely used in such systems to determine the specific activity and kinetics of various SMases. The hydrolysis of the substrate releases the TNPAL-tagged acyl chain, which can be quantified spectrophotometrically. nih.govmdpi.com
Studies have characterized SMases from diverse sources, including bacteria like Bacillus cereus, Helicobacter pylori, and Streptococcus pneumoniae, as well as spider venoms. asm.orgnih.govacs.org For instance, the neutral sphingomyelinase (N-SMase) purified from Helicobacter pylori exhibited a Michaelis-Menten constant (Kₘ) of 6.7 µM and a maximum reaction velocity (Vₘₐₓ) of 15.6 nmol of TNPAL-sphingosine/h/mg of protein when assayed with this compound. acs.org Similarly, the SMase activity of toxins from Loxosceles intermedia spider venom and phospholipase D from Corynebacterium pseudotuberculosis were successfully measured using this substrate. nih.gov
Table 2: Examples of Sphingomyelinase Activity Assayed with this compound
| Enzyme Source | System | Kinetic Parameters | Finding | Source |
|---|---|---|---|---|
| Helicobacter pylori (N-SMase) | Purified enzyme | Kₘ = 6.7 µM, Vₘₐₓ = 15.6 nmol/h/mg | Characterized the enzymatic properties of a key pathogenic factor. | acs.org |
| Bacillus cereus | Culture supernatants | N/A (Colorimetric assay) | Measured SPH activity as part of the cereolysin (B612307) AB cytolytic unit. | asm.org |
| Loxosceles intermedia (P1 toxin) & C. pseudotuberculosis (PLD) | Purified toxins | N/A (Endpoint assay) | Showed similar specific sphingomyelinase activity despite different hemolytic effects. | nih.gov |
Lipid rafts are specialized membrane microdomains enriched in sphingolipids and cholesterol that are involved in signal transduction and protein trafficking. korea.ac.kr this compound is incorporated into model membranes to study the formation and stability of these rafts. The enzymatic conversion of sphingomyelin to ceramide is a key event in the modulation of raft properties. core.ac.uk
By using GUVs containing this compound as a raft component, researchers have visualized how SMase activity leads to the reorganization of membrane domains. core.ac.uk The generation of ceramide from sphingomyelin hydrolysis alters the lipid packing and curvature of the membrane, which can lead to the coalescence of smaller domains or the formation of new ceramide-rich platforms. core.ac.uknih.gov These platforms are believed to play a crucial role in cellular processes like apoptosis by recruiting or excluding specific signaling proteins. researchgate.net The ability to trigger and observe these changes in real-time in a controlled GUV system underscores the value of probes like this compound.
Protein-Lipid Interaction Dynamics within Reconstituted Systems
This compound as a Probe for Intracellular Lipid Trafficking in Cell Lines
While fluorescently labeled sphingomyelin analogs, such as NBD-sphingomyelin, are commonly used to visualize the intracellular trafficking and distribution of sphingolipids in living cells, the application of this compound for this purpose is not well-documented in the available literature. nih.gov Studies show that NBD-sphingomyelin can be observed moving from the plasma membrane to intracellular compartments like lipid droplets. nih.gov Furthermore, research on sphingolipid metabolism highlights the importance of trafficking pathways, such as the COPII-dependent transport of ceramide from the endoplasmic reticulum to the Golgi apparatus, which is crucial for sphingomyelin synthesis. biorxiv.org
The primary role of this compound, as established in numerous studies, is that of a chromogenic substrate for in vitro or reconstituted enzymatic assays. asm.orgnih.govmdpi.comacs.org Its utility lies in the spectrophotometric detection of its hydrolysis product, which is ideal for quantitative measurements of enzyme kinetics in microplate assays or cuvettes. asm.orgnih.gov The trinitrophenyl group is a chromophore, not a strong fluorophore, making it less suitable for high-resolution fluorescence microscopy in living cells compared to probes specifically designed for that purpose. Therefore, while critical for studying enzyme-lipid interactions in reconstituted systems, this compound is not typically the probe of choice for real-time visualization of lipid trafficking within intact cell lines.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation / Synonym |
|---|---|
| N-omega-trinitrophenyl-aminolauroyl-sphingosylphosphorylcholine | This compound, TNPAL-SM |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine | DOPC |
| N-palmitoyl-D-erythro-sphingosylphosphorylcholine | C16SM |
| Cholesterol | |
| Ceramide | Cer |
| N-palmitoyl-D-erythro-sphingosine | C16Cer |
| N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)-Sphingomyelin | NBD-Sphingomyelin |
| Phosphocholine | |
| Phospholipase D | PLD |
| Neutral Sphingomyelinase | N-SMase |
Uptake and Internalization Mechanisms in Cultured Cells
Direct studies detailing the specific uptake and internalization mechanisms of the this compound molecule into cultured cells are not extensively documented in peer-reviewed literature. The primary application of this compound is as an exogenous substrate for measuring sphingomyelinase (SMase) activity in cell lysates or in assays involving cell membrane fractions.
The parent compound, sphingomyelin, is a major phospholipid component of the plasma membrane in mammalian cells, predominantly located in the outer (exoplasmic) leaflet. The diffusion rates of natural sphingomyelin are suggestive of internalization via endocytosis. However, this compound is specifically utilized to quantify the activity of enzymes that hydrolyze it. For instance, its hydrolysis into TNPAL-sphingosine or TNPAL-N-acylsphingosine is measured to determine the enzymatic rate of various SMases, including those from bacterial sources and those present in cultured mammalian cells. acs.orgbioline.org.br
Research on cultured murine neuroblastoma cells has utilized this compound as a substrate to study a neutral, Mg²⁺-stimulated sphingomyelinase that is enriched in the plasma membrane fraction. researchgate.net Similarly, it has been used to characterize neutral sphingomyelinase from Helicobacter pylori and to assay acid sphingomyelinase (ASM) activity in lysates from coronary arterial smooth muscle cells (CASMCs). acs.orgnih.gov In these contexts, the focus is on the compound's interaction with cell-associated enzymes, not its trafficking across the cell membrane. For example, studies on Zika virus (ZIKV) replication used this compound to confirm the activity of exogenously added sphingomyelinase from Bacillus cereus on Vero cells, but noted that inhibitors of sphingolipid synthesis did not affect ZIKV binding or internalization, indicating the virus's entry was independent of this pathway. nih.gov
The following table summarizes findings from studies where this compound was used to measure sphingomyelinase activity in assays related to cultured cells or microorganisms.
| Cell/Organism Studied | Enzyme | Assay Conditions | Key Finding | Reference |
| Helicobacter pylori | Neutral Sphingomyelinase (N-SMase) | pH 7.4, 37°C | The purified enzyme exhibited a K_m of 6.7 µM and a V_max of 15.6 nmol of TNPAL-sphingosine/h/mg of protein. | acs.org |
| Murine Neuroblastoma Cells | Neutral Sphingomyelinase | - | Activity was enriched in the plasma membrane fraction and stimulated by Mg²⁺. | researchgate.net |
| Mouse Coronary Arterial Smooth Muscle Cells (CASMCs) | Acid Sphingomyelinase (ASM) | pH 5.0, 37°C | Used to assay ASM activity in cell lysates to study the enzyme's role in autophagy. | nih.gov |
| Vero Cells (in ZIKV study) | Bacillus cereus Sphingomyelinase | pH 7.4, 37°C | Used to define the unit activity of the enzyme applied to the cell culture. | nih.gov |
Subcellular Localization and Distribution Patterns
There is no direct evidence from the reviewed literature describing the subcellular localization and distribution of the intact this compound molecule following uptake into cells. Its utility is as a substrate for SMases, which themselves have distinct subcellular localizations. The distribution of its natural counterpart, sphingomyelin, and the enzymes that catabolize it, provide insight into the potential sites of this compound interaction within a cell.
Sphingomyelin is asymmetrically distributed in cellular membranes. It is most abundant in the plasma membrane, where it is concentrated in the exoplasmic leaflet. Specialized probes, distinct from this compound, have been used to visualize the subcellular pools of sphingomyelin. Studies in COS-1 cells using the SM-binding toxins lysenin and equinatoxin-II revealed that sphingomyelin is not only in the plasma membrane but also in endosomal compartments. nih.gov Specifically, lysenin stained late endosomes, while equinatoxin-II stained both recycling endosomes and late endosomes. nih.gov These findings suggest that different pools of sphingomyelin exist within the cell.
The enzymes that hydrolyze this compound have well-defined subcellular residences, which are critical to their function in cell signaling.
Acid Sphingomyelinase (ASM): This enzyme isoform functions optimally at an acidic pH and is primarily located within lysosomes, where it contributes to the catabolism of sphingomyelin. nih.govresearchgate.net
Neutral Sphingomyelinase (N-SMase): These enzymes have an optimal pH around 7.4 and are largely associated with the plasma membrane, though they have also been found in other compartments like the Golgi apparatus and mitochondria. researchgate.netresearchgate.net Their activity at the plasma membrane allows for rapid generation of the signaling lipid ceramide in response to extracellular stimuli. researchgate.net
Therefore, while this compound is applied externally to cells or to cell lysates in experimental setups, its interaction sites are dictated by the location of these SMase enzymes—primarily the plasma membrane for N-SMase and lysosomes for ASM.
Methodological Applications and Analytical Techniques Utilizing Tnpal Sphingomyelin
Spectrophotometric Assays for Sphingomyelinase Activity
Spectrophotometric assays utilizing TNPAL-sphingomyelin are a cornerstone for quantifying the activity of sphingomyelinases. creative-enzymes.com These assays are valued for their simplicity, reliability, and suitability for high-throughput screening.
Principles of Chromogenic Detection
The fundamental principle of chromogenic detection with this compound lies in the enzymatic hydrolysis of the substrate by sphingomyelinase. This reaction cleaves the phosphodiester bond in sphingomyelin (B164518), releasing phosphocholine (B91661) and TNPAL-ceramide. The trinitrophenyl (TNP) group attached to the amino lauric acid of the ceramide portion of the molecule acts as a chromophore.
The assay procedure typically involves incubating the enzyme source with this compound under optimized conditions. The reaction is then stopped, and the product, TNPAL-ceramide, is extracted into an organic solvent. The absorbance of the organic phase, which is directly proportional to the amount of TNPAL-ceramide produced, is then measured using a spectrophotometer, typically at a wavelength of 330 nm. waocp.org This allows for the quantification of sphingomyelinase activity.
Optimization of Assay Conditions for Specific SMase Isoforms
The optimal conditions for sphingomyelinase assays can vary significantly depending on the specific isoform of the enzyme being studied (e.g., acid, neutral, or alkaline sphingomyelinase). Key parameters that require optimization include pH, temperature, and the presence of cofactors or inhibitors.
For instance, acid sphingomyelinase (aSMase) activity is typically measured at a pH of 5.0, reflecting its lysosomal localization. nih.gov In contrast, neutral sphingomyelinase (nSMase) exhibits optimal activity at a pH of 7.4. acs.orgresearchgate.netnih.govresearchgate.net The concentration of detergents, such as Triton X-100, is also a critical factor as it is often required to solubilize the lipid substrate and facilitate enzyme access. mdpi.com However, high concentrations of detergents can also inhibit enzyme activity, necessitating careful titration. nih.gov Furthermore, some sphingomyelinases have specific ion requirements; for example, some isoforms are dependent on magnesium ions (Mg²⁺) for their activity. acs.orgresearchgate.netnih.govresearchgate.netmdpi.com
Table 1: Research Findings on Spectrophotometric Assays for Sphingomyelinase Activity
| Study Focus | Enzyme Source | Key Findings |
|---|---|---|
| Inactivation of Staphylococcal Virulence Factors | S. aureus sphingomyelinase | A spectrophotometric assay using this compound was used to assess the effect of a light-activated antimicrobial agent on enzyme activity. nih.gov |
| Characterization of a Novel Venom Phospholipase D | Hemiscorpius lepturus venom | The sphingomyelinase activity of a recombinant phospholipase D was quantified by measuring the hydrolysis of TNPAL-SM. The study found a dose-dependent increase in substrate hydrolysis. mdpi.comnih.gov |
| Analysis of Bacillus cereus Virulence | Bacillus cereus | A this compound hydrolysis assay was used to measure sphingomyelinase concentrations in bacterial cultures. arvojournals.org |
Fluorescence-Based Methodologies
Fluorescence-based techniques offer enhanced sensitivity compared to traditional colorimetric assays, making them particularly useful for detecting low levels of sphingomyelinase activity and for visualizing lipid metabolism within living cells.
Fluorometric Detection of this compound Hydrolysis
While this compound is primarily known for its chromogenic properties, its trinitrophenyl group can also serve as a fluorescence quencher. In its intact form, the proximity of the TNP group to a fluorescently labeled portion of the molecule can result in Förster Resonance Energy Transfer (FRET), leading to reduced fluorescence emission. Upon hydrolysis by sphingomyelinase, the fluorescent fragment is released, leading to an increase in fluorescence intensity. This change in fluorescence can be monitored to quantify enzyme activity.
Alternatively, enzyme-coupled assays provide an indirect but highly sensitive method for fluorometric detection. In one such system, the phosphorylcholine (B1220837) released from sphingomyelin hydrolysis is further broken down by alkaline phosphatase to produce choline (B1196258). Choline is then oxidized by choline oxidase to generate hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorogenic probe, such as Amplex® Red, which in the presence of horseradish peroxidase, is converted to the highly fluorescent product, resorufin. nih.govthermofisher.com
Live-Cell Imaging Applications with Fluorescently Tagged Lipids
The ability to visualize the dynamics of sphingolipid metabolism in living cells is crucial for understanding their roles in cellular signaling and disease. molaid.com While this compound itself is not typically used for direct live-cell imaging due to potential phototoxicity and altered metabolic processing of the bulky TNP group, the principles of fluorescently tagging lipids are well-established. springernature.com
Researchers have developed a variety of fluorescently labeled sphingomyelin analogs for live-cell imaging. These probes often utilize fluorophores like NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl), Bodipy, or rhodamine. springernature.comnih.gov These fluorescent sphingomyelin analogs can be introduced into living cells and their trafficking and metabolism can be monitored using fluorescence microscopy. For example, the hydrolysis of a fluorescent sphingomyelin analog by sphingomyelinase on the plasma membrane of host cells can be visualized, providing insights into infection processes. researchgate.net The development of trifunctional sphingomyelin derivatives has further advanced this field, enabling the visualization of both sphingomyelin distribution and sphingomyelinase activity at the nanoscale. researchgate.net
Chromatographic and Mass Spectrometric Analysis of this compound and its Metabolites
Chromatographic techniques, particularly when coupled with mass spectrometry (MS), provide a powerful platform for the detailed analysis of this compound and its metabolic products.
High-performance liquid chromatography (HPLC) can be used to separate this compound from its hydrolysis product, TNPAL-ceramide. This separation allows for the precise quantification of each component, offering a more detailed picture of the enzymatic reaction than spectrophotometric methods alone.
Mass spectrometry provides an even greater level of detail, allowing for the unambiguous identification and quantification of not only the primary substrate and product but also other potential metabolites. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to analyze complex mixtures of lipids from biological samples, providing a comprehensive profile of sphingolipid species. researchgate.netnih.gov For instance, LC-MS has been employed to quantify different molecular species of sphingomyelin in various tissues. nih.gov While direct mass spectrometric analysis of this compound is not as common as its use in enzymatic assays, the principles of lipid analysis by MS are directly applicable to studying its metabolism.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (N-(2,4,6-trinitrophenyl)aminolauroyl-sphingomyelin) |
| This compound |
| Phosphocholine |
| TNPAL-ceramide |
| NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) |
| Bodipy |
| Rhodamine |
| Amplex® Red |
| Resorufin |
| Hydrogen peroxide |
Separation Techniques for Lipids and their Derivatives
The primary application of this compound is as a substrate for sphingomyelinase (SMase), an enzyme that hydrolyzes sphingomyelin into phosphocholine and ceramide. bioline.org.br The synthetic nature of this compound results in the formation of a colored product, N-ω-trinitrophenyl-aminolauroyl-N-acylsphingosine (TNPAL-ceramide or TNPAL-sphingosine), upon hydrolysis. bioline.org.br A critical step in these assays is the efficient separation of the unhydrolyzed, water-soluble this compound from its lipid-soluble, colored hydrolytic product.
Liquid-Liquid Extraction
The most common method for separating the hydrolytic products of this compound from the remaining substrate is liquid-liquid extraction. This technique exploits the differential solubility of the substrate and its products in a biphasic solvent system. A widely adopted procedure involves terminating the enzymatic reaction by adding a mixture of isopropanol, heptane (B126788), and sulfuric acid. nih.gov Following this, the addition of water and more heptane induces phase separation. nih.gov The hydrophobic, colored product, TNPAL-ceramide, partitions into the upper organic (heptane) phase, while the unreacted, more polar this compound remains in the lower aqueous phase. waocp.org This separation allows for the isolation of the product for subsequent quantification.
Chromatographic Methods
While liquid-liquid extraction is standard for routine SMase assays, more sophisticated chromatographic techniques are employed for the broader analysis of sphingolipids and can be applied to this compound and its derivatives. creative-proteomics.comnih.gov
Thin-Layer Chromatography (TLC): TLC is a conventional and cost-effective method for separating various lipid classes based on their polarity. creative-proteomics.com In the context of this compound analysis, TLC could be used to visually confirm the separation of the yellow-colored TNPAL-ceramide product from the substrate and other lipids in a sample mixture. researchgate.net The separated components are identified by their retention factor (Rf) values. creative-proteomics.com
High-Performance Liquid Chromatography (HPLC): HPLC offers a more sensitive and quantitative approach for lipid separation. creative-proteomics.comresearchgate.net An analytical method has been developed that combines enzymatic hydrolysis with HPLC to quantify sphingomyelin. nih.gov In this method, sphingomyelin is first separated by high-performance thin-layer chromatography (HPTLC) and then hydrolyzed by SMase and sphingolipid ceramide N-deacylase (SCDase) to release sphingosine (B13886), which is then derivatized and quantified by HPLC. nih.gov A similar principle could be applied for the detailed analysis of this compound hydrolysis, providing high specificity and reproducibility. nih.gov
The table below summarizes the separation techniques applicable to this compound and its derivatives.
Table 1: Separation Techniques
| Technique | Principle | Application for this compound | References |
|---|---|---|---|
| Liquid-Liquid Extraction | Differential solubility in immiscible liquid phases. | Primary method to separate the hydrophobic product (TNPAL-ceramide) into an organic phase (e.g., heptane) from the aqueous-soluble substrate. | , nih.gov, waocp.org |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration on a solid adsorbent layer. | Qualitative or semi-quantitative separation of lipids, including the colored TNPAL-ceramide, from other components. | , creative-proteomics.com, researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a mobile and stationary phase. | Precise quantification of sphingomyelin and its hydrolytic products, often after derivatization, offering high sensitivity. | creative-proteomics.com, researchgate.net, nih.gov |
Identification and Quantification of Hydrolytic Products
Following separation, the hydrolytic product of the this compound reaction is identified and quantified, which directly correlates to the activity of the sphingomyelinase enzyme.
Spectrophotometry
The most direct method for quantifying the TNPAL-ceramide product is spectrophotometry. d-nb.infocreative-enzymes.com The trinitrophenyl group attached to the lipid serves as a chromophore, allowing the product to be measured by its absorbance of light at a specific wavelength. springernature.com After the liquid-liquid extraction step, the absorbance of the upper heptane phase, containing the TNPAL-ceramide, is measured. nih.gov
Detection Wavelength: The absorbance is typically read at 330 nm or 410 nm, depending on the specific protocol and the pH of the final solution. nih.govd-nb.info
Quantification: The amount of product formed is calculated from the absorbance value, often using a molar extinction coefficient. One unit of sphingomyelinase activity is frequently defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of the TNPAL-hydrolysis product per minute under specific conditions (e.g., pH 7.4 at 37°C).
This spectrophotometric assay is widely used to determine the kinetic properties of various sphingomyelinases. For instance, it was used to determine the Michaelis constant (Km) and maximum velocity (Vmax) of neutral sphingomyelinase from Helicobacter pylori.
The table below presents research findings where this compound was used to quantify enzyme activity.
Table 2: Research Findings from this compound Based Assays
| Enzyme Source | Kinetic Parameter | Value | Assay Conditions | References |
|---|---|---|---|---|
| Helicobacter pylori (Neutral Sphingomyelinase) | Km | 6.7 µM | pH 7.4, 37°C | |
| Helicobacter pylori (Neutral Sphingomyelinase) | Vmax | 15.6 nmol of TNPAL-sphingosine/h/mg of protein | pH 7.4, 37°C | |
| Listeria ivanovii | Sphingomyelinase Activity | Detected and measured | pH 7.4, 37°C | d-nb.info |
| Loxosceles spider venom (P1 toxin) | Sphingomyelinase Activity | Detected and measured | pH 7.2, 37°C | nih.gov |
Table 3: List of Compounds
| Compound Name |
|---|
| N-ω-trinitrophenyl-aminolaurylsphingosylphosphorylcholine (this compound) |
| N-ω-trinitrophenyl-aminolauroyl-N-acylsphingosine (TNPAL-ceramide, TNPAL-sphingosine) |
| Sphingomyelin |
| Ceramide |
| Phosphocholine |
| Isopropanol |
| Heptane |
| Sulfuric Acid |
| Sphingosine |
| Dihydrosphingomyelin |
Comparative Analysis with Other Sphingomyelin Analogues and Probes
Comparison of TNPAL-Sphingomyelin with Natural Sphingomyelin (B164518) in Enzymatic Assays
This compound is widely used as a substrate for assaying sphingomyelinase (SMase) activity. researchgate.netnih.gov The basis of these assays is the enzymatic hydrolysis of the sphingomyelin analogue into TNPAL-N-acylsphingosine (ceramide analogue) and choline (B1196258) phosphate. The product, TNPAL-ceramide, is a colored compound that can be quantified spectrophotometrically, typically after a solvent extraction step. nih.gov
The suitability of this compound as a substrate analogue is demonstrated by its effective hydrolysis by various sphingomyelinases. For instance, neutral sphingomyelinase (N-SMase) purified from Helicobacter pylori specifically hydrolyzes both natural sphingomyelin and this compound. biocompare.commdpi.comnih.gov This indicates that the bulky trinitrophenylamino (TNPAL) group does not prevent enzyme recognition and catalysis. The enzymatic kinetics of this reaction have been characterized, yielding a Michaelis constant (Km) of 6.7 µM and a maximum velocity (Vmax) of 15.6 nmol of TNPAL-sphingosine/h/mg of protein for the purified N-SMase. biocompare.commdpi.comresearchgate.netresearchgate.net
The reliability of this compound in enzymatic assays is such that it is often used to define the standard unit of sphingomyelinase activity. One unit of SMase is defined as the amount of enzyme that catalyzes the hydrolysis of 1.0 µmole of this compound per minute at 37°C and pH 7.4. This standardization underscores its acceptance as a reliable substitute for natural sphingomyelin in in vitro enzymatic contexts. While natural sphingomyelin is the endogenous substrate, its lack of a reporter group makes direct and continuous monitoring of enzyme activity challenging without resorting to more complex methods like radiolabeling. springernature.com this compound overcomes this by providing a simple, colorimetric readout.
Table 1: Kinetic Parameters of H. pylori Neutral Sphingomyelinase with this compound
| Parameter | Value | Conditions | Source |
| Km | 6.7 µM | pH 7.4, 37°C | biocompare.commdpi.comnih.gov |
| Vmax | 15.6 nmol/h/mg | pH 7.4, 37°C | biocompare.commdpi.comnih.gov |
Distinctions and Similarities with Other Fluorophore- or Reporter-Tagged Sphingomyelins
This compound belongs to a broader class of reporter-tagged sphingomyelin analogues, which includes those labeled with fluorophores. The primary distinction lies in the nature of the reporter group and the resulting detection method. This compound is a chromogenic substrate, relying on the formation of a colored product, whereas fluorophore-tagged analogues are fluorogenic , detected via fluorescence emission. springernature.comimtec.be
Common fluorescent sphingomyelin analogues include those tagged with NBD (nitrobenzoxadiazole) and BODIPY (boron-dipyrromethene). springernature.comnih.gov
NBD-Sphingomyelin: This analogue contains the polar NBD fluorophore. researchgate.net It has been used to study sphingolipid metabolism but is known to be sensitive to photobleaching, which can limit its use in long-term imaging experiments. researchgate.netnih.gov
BODIPY-Sphingomyelin: This class of probes offers significant advantages over NBD-based analogues, including higher fluorescence quantum yields, greater photostability, and unique spectral properties. researchgate.netmdpi.comnih.gov A key feature of BODIPY-lipids is that their fluorescence emission can shift from green to red as their concentration increases in membranes. researchgate.netnih.gov This property allows for the quantitative imaging of lipid distribution and trafficking within living cells. researchgate.netmdpi.com
The choice between this compound and fluorescent analogues depends on the application. This compound is ideal for in vitro spectrophotometric assays of enzyme activity in cell lysates or with purified enzymes. nih.gov Fluorescent analogues, particularly BODIPY-Sphingomyelin, are superior for studying lipid transport, localization, and dynamics in intact, living cells using fluorescence microscopy and flow cytometry. mdpi.comnih.gov While both TNPAL and fluorescent tags are modifications to the natural structure, the bulky, hydrophobic nature of the tags can potentially alter the lipid's behavior within the complex environment of a cell membrane. researchgate.net
Table 2: Comparison of Sphingomyelin Probes
| Probe | Reporter Type | Primary Application | Key Features | Limitations |
| This compound | Chromogenic | In vitro enzymatic assays | Simple colorimetric/spectrophotometric detection | Not suitable for live-cell imaging; lower sensitivity than fluorescence |
| NBD-Sphingomyelin | Fluorogenic | Live-cell imaging, lipid trafficking | Fluorescent signal for microscopy | Prone to photobleaching; polar tag may affect localization researchgate.netnih.govresearchgate.net |
| BODIPY-Sphingomyelin | Fluorogenic | Live-cell imaging, lipid dynamics | High photostability; concentration-dependent spectral shift | Bulky tag may perturb membrane properties researchgate.netnih.gov |
Advantages and Limitations of this compound as a Research Probe
The utility of this compound as a research tool is defined by a distinct set of advantages and limitations.
Advantages:
Simplicity of Detection: The primary advantage is its chromogenic nature, which allows for simple and direct spectrophotometric measurement of sphingomyelinase activity without the need for specialized fluorescence instrumentation. nih.gov
Standardized Assays: It serves as a standard substrate for defining and quantifying sphingomyelinase activity, facilitating consistency and comparability of results across different studies and labs.
Established Methodology: The methods for using this compound in enzymatic assays are well-established and documented, providing a reliable and reproducible tool for researchers. nih.govbiocompare.com
Limitations:
Limited to In Vitro Assays: this compound is generally not suitable for studying sphingomyelin metabolism or trafficking in living cells, a domain where fluorescent probes like BODIPY-SM excel. mdpi.comnih.gov
Potential for Steric Hindrance: The addition of the bulky TNPAL group to the acyl chain creates an artificial substrate. This modification might influence its interaction with enzymes or its partitioning and behavior within lipid bilayers compared to natural sphingomyelin, potentially affecting the physiological relevance of some findings.
Lower Sensitivity: Colorimetric assays are typically less sensitive than fluorometric assays. imtec.be This can be a limitation when working with samples containing very low levels of enzyme activity.
Discontinuous Assay: The standard assay protocol involves stopping the reaction before measuring the product, which prevents the continuous monitoring of enzyme kinetics in real-time. nih.gov
Future Directions and Emerging Research Avenues for Tnpal Sphingomyelin
Development of Advanced Assays for Novel Sphingomyelin-Modifying Enzymes
TNPAL-Sphingomyelin has been a cornerstone for the spectrophotometric determination of sphingomyelinase (SMase) activity for decades. creative-enzymes.com The fundamental assay is based on the enzymatic hydrolysis of the substrate by SMase, which cleaves the phosphocholine (B91661) head, yielding the product TNPAL-N-acylsphingosine (TNPAL-ceramide). bioline.org.br This product can be separated and quantified to determine enzyme activity. One unit of sphingomyelinase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute at a neutral pH (7.4) and 37°C. scientificlabs.co.uk
Future research is focused on leveraging this established principle to develop more advanced and high-throughput assays for the discovery and characterization of novel sphingomyelin-modifying enzymes from diverse biological sources. The need to identify novel functional inhibitors of sphingomyelinases, which are implicated in various disease states, drives the exploration for new enzymes and screening platforms. bioline.org.br
Research has already utilized this compound to characterize SMases from various organisms, including bacteria like Bacillus cereus and Helicobacter pylori, as well as toxins from scorpion venom. scientificlabs.co.uknih.govresearchgate.net For instance, a purified neutral sphingomyelinase (N-SMase) from H. pylori demonstrated a Michaelis constant (Km) of 6.7 µM and a maximum velocity (Vmax) of 15.6 nmol/h/mg of protein when assayed with this compound. researchgate.net These studies provide a baseline for comparing the kinetics of newly discovered enzymes.
Advanced assays are moving beyond simple activity measurements to include detailed kinetic analysis, inhibitor screening, and characterization of enzymes under varying conditions (e.g., different pH to distinguish between acid, neutral, and alkaline SMases). nih.govwaocp.org The development of assay formats compatible with multi-well plates is crucial for high-throughput screening of compound libraries against newly identified SMases.
| Enzyme | Source Organism/System | pH Optimum | Kinetic Parameters (using this compound) | Reference |
| Neutral Sphingomyelinase (N-SMase) | Helicobacter pylori | 7.4 | Km: 6.7 µM; Vmax: 15.6 nmol/h/mg | researchgate.net |
| Sphingomyelinase (Bc-SMase) | Bacillus cereus | 7.4 | Activity defined as 1.0 µmole/min per unit | scientificlabs.co.uk |
| Acid Sphingomyelinase (ASMase) | Murine Macrophages | 5.0 | N/A (Assay principle confirmed with TNPAL-SM) | waocp.org |
| Phospholipase D (SMase D) | Hemiscorpius lepturus (Scorpion) | 7.4 | Activity confirmed by hydrolysis of TNPAL-SM | nih.gov |
This table presents data on sphingomyelin-modifying enzymes characterized using this compound as a substrate. The data is compiled from the referenced research articles.
Exploration of this compound in Biophysical Studies of Membrane Dynamics
The enzymatic conversion of sphingomyelin (B164518) to ceramide is a critical event in cell signaling, often leading to significant changes in the biophysical properties of cell membranes. This conversion can induce the formation or coalescence of specialized membrane microdomains known as lipid rafts. core.ac.uk These rafts, enriched in sphingolipids and cholesterol, serve as platforms for signaling proteins. nih.govresearchgate.net
This compound plays an indirect but important role in the biophysical investigation of these phenomena. While the chromogenic TNP group makes it less ideal for certain direct imaging applications within membranes, its use in defining the activity of the SMases used in these model systems is critical for quantitative and reproducible experiments. core.ac.uk
A key area of emerging research is the use of Giant Unilamellar Vesicles (GUVs) as a model system to visualize membrane dynamics in real-time. In these studies, GUVs are created with a lipid composition that mimics the plasma membrane, including sphingomyelin. core.ac.uk The addition of a characterized SMase, whose activity is standardized using the this compound assay, initiates the conversion of sphingomyelin to ceramide within the GUV membrane. This allows researchers to observe subsequent biophysical changes, such as phase separation, domain formation, and alterations in membrane curvature, using advanced microscopy techniques. core.ac.ukresearchgate.net
For example, studies have observed rapid phase changes in GUVs composed of DOPC, C16SM, and cholesterol upon the introduction of SMase, demonstrating how enzymatic activity directly remodels the membrane landscape. core.ac.uk The precise control and quantification of the enzymatic reaction, enabled by the this compound assay, are paramount to correlating the amount of ceramide produced with the observed biophysical effects.
| Component | Full Name | Role in GUV Model System | Reference |
| DOPC | 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) | Background fluid-phase lipid | core.ac.uk |
| C16SM | N-palmitoyl-D-erythro-sphingosylphosphorylcholine | Sphingomyelin component (substrate for SMase) | core.ac.uk |
| Cholesterol | Cholesterol | Key component for forming liquid-ordered domains | core.ac.uk |
| SMase | Sphingomyelinase | Enzyme catalyst to convert C16SM to ceramide | core.ac.uk |
This table outlines the typical components used in Giant Unilamellar Vesicle (GUV) models for studying membrane dynamics driven by sphingomyelin hydrolysis. The activity of the SMase is often calibrated using a this compound assay.
Potential for Engineering Novel this compound Derivatives with Enhanced Properties
The core structure of this compound—a sphingomyelin molecule with a reporter group attached to its acyl chain—provides a versatile scaffold for chemical engineering. The trinitrophenyl (TNP) group is a simple chromophore, but modern research demands probes with more sophisticated capabilities, such as fluorescence, for use in cell-based imaging and flow cytometry. springernature.com
Future research is directed toward synthesizing novel derivatives of this compound where the TNP moiety is replaced with advanced fluorophores. Historical development in lipid-based probes shows a clear progression from colored markers like TNP to fluorescent tags such as NBD (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)), pyrene, and more recently, Bodipy and lissamine rhodamine. springernature.com These fluorescent analogs offer significantly higher sensitivity and are suitable for a wider range of biological applications, including live-cell imaging of enzyme activity and lipid trafficking.
Engineering these derivatives could lead to:
Ratiometric Probes: Designing substrates with fluorophores that exhibit a spectral shift upon enzymatic cleavage, allowing for a more robust, internally controlled measurement of SMase activity.
Probes for Specific Organelles: Attaching targeting moieties to the sphingomyelin backbone to direct the probe to specific subcellular locations (e.g., lysosomes, plasma membrane), enabling the study of place-specific SMase activity.
Photoactivatable or Crosslinking Derivatives: Incorporating photo-caged groups or crosslinking agents would allow researchers to control the substrate's availability with light or to capture transient interactions between sphingomyelin-metabolizing enzymes and other proteins within signaling platforms.
| Reporter Group | Type | Application/Advantage | Reference |
| Trinitrophenol (TNP) | Chromophore (Color) | Spectrophotometric assays | springernature.com |
| NBD, Pyrene, Dansyl | Fluorophore | Fluorescent assays, increased sensitivity | springernature.com |
| Bodipy, Lissamine Rhodamine | Advanced Fluorophore | High quantum yield, photostability, suitable for live-cell imaging | springernature.com |
| (Hypothetical) Azide (B81097)/Alkyne | Bioorthogonal handle | Click-chemistry applications for linking to other molecules | N/A |
This table illustrates the evolution of reporter groups used for synthesizing lipid substrates, highlighting the potential for creating advanced derivatives based on the this compound scaffold.
Q & A
Q. What experimental protocols are recommended for quantifying TNPAL-Sphingomyelin hydrolysis in enzymatic assays?
- Methodological Answer : Use fluorometric or colorimetric assays to monitor hydrolysis, ensuring substrate specificity by pre-incubating samples with inhibitors (e.g., EDTA for metalloenzymes). Dose-response curves should include recombinant and native enzyme variants for comparative analysis. For example, recombinant toxins hydrolyze this compound at higher rates (e.g., 39 nmol at 15 μg dose) compared to native venom (24 nmol), necessitating controlled buffer conditions (pH 7.4, 37°C) . Include triplicate measurements to account for batch variability.
Q. How do researchers validate the purity and stability of this compound in storage?
- Methodological Answer : Characterize purity via HPLC with UV/Vis detection (λ = 340 nm for TNPAL derivatives) and confirm structural integrity using NMR or mass spectrometry. Stability studies should assess degradation under varying temperatures (-80°C vs. 4°C) and buffer compositions (e.g., Tris vs. phosphate buffers). Document lot-specific variations and pre-filter substrates to remove aggregates .
Q. What are common pitfalls in designing dose-response experiments for this compound hydrolysis?
- Methodological Answer : Avoid non-linear kinetics by using substrate concentrations below the enzyme’s . Ensure time-course assays terminate reactions at linear phases (e.g., <10% substrate depletion). Inconsistent results may arise from improper enzyme activation (e.g., omitting reducing agents for cysteine-dependent enzymes). Validate assays with positive controls (e.g., known phospholipase D activity) .
Advanced Research Questions
Q. How can contradictory data on this compound hydrolysis kinetics be resolved across studies?
- Methodological Answer : Conduct meta-analysis using the PRISMA framework to identify confounding variables (e.g., enzyme sources, assay temperatures). For instance, recombinant toxins may exhibit higher activity due to post-translational modifications absent in native preparations. Reconcile discrepancies by standardizing protocols (e.g., uniform substrate:enzyme ratios) and reporting raw data for secondary analysis .
Q. What strategies optimize this compound’s use in membrane dynamics studies?
- Methodological Answer : Incorporate fluorescence quenching techniques (e.g., using brominated lipid analogs) to track real-time membrane interactions. Pair with molecular dynamics simulations to correlate hydrolysis rates with bilayer curvature or lipid packing density. Address variability by normalizing data to membrane protein content (e.g., via BCA assay) .
Q. How should researchers approach hypothesis generation when this compound’s role in signaling pathways is unclear?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions. For example: “Does this compound hydrolysis modulate calcium influx in neuronal cells?” Use RNA-seq or phosphoproteomics to identify downstream effectors, and validate with knockout models. Prioritize mechanistic studies over correlative analyses .
Q. What advanced statistical methods are suitable for analyzing non-linear hydrolysis kinetics in this compound experiments?
- Methodological Answer : Employ Michaelis-Menten curve fitting with software like GraphPad Prism, using Akaike’s Information Criterion (AIC) to compare models (e.g., Hill equation vs. allosteric sigmoidal). For heteroscedastic data, apply weighted least squares regression. Report 95% confidence intervals for and estimates .
Data Interpretation & Reporting
Q. How to contextualize this compound findings within broader lipid metabolism research?
- Methodological Answer : Use systematic reviews to map known interactors (e.g., ceramide synthases) and highlight gaps via tools like STRING-DB. For example, if this compound hydrolysis correlates with altered ceramide levels, propose cross-talk mechanisms in apoptosis. Cite conflicting studies (e.g., tissue-specific enzyme expression) to justify follow-up experiments .
Q. What ethical considerations apply when using animal-derived enzymes in this compound studies?
- Methodological Answer : Adhere to ARRIVE guidelines for reporting animal use. Justify venom extraction protocols (e.g., milking vs. sacrifice) and prioritize recombinant alternatives to reduce ethical conflicts. Disclose funding sources and potential biases in enzyme sourcing .
Contradiction & Reproducibility
Q. How to address reproducibility challenges in this compound assays across labs?
- Methodological Answer : Publish detailed protocols on platforms like Protocols.io , emphasizing critical steps (e.g., substrate sonication to ensure homogeneity). Participate in inter-lab ring trials to calibrate instruments and share reference standards. Use the TRIPOD checklist for predictive model validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
